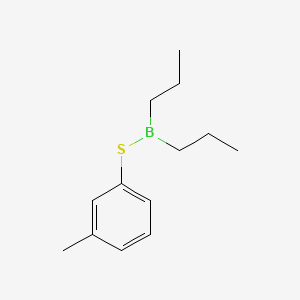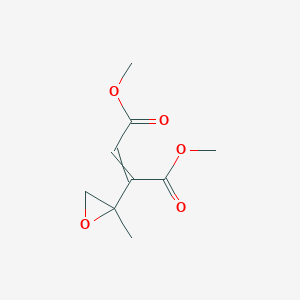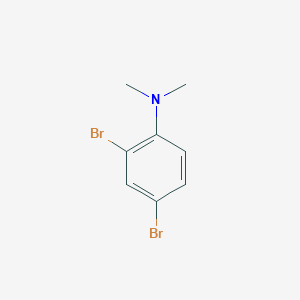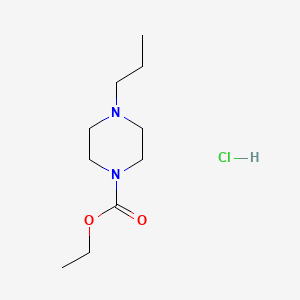
Thioborinic acid, dipropyl-, 3-methylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioborinic acid, dipropyl-, 3-methylphenyl ester is a chemical compound with the molecular formula C₁₃H₂₁BS and a molecular weight of 220.182 g/mol . This compound is an ester derivative of thioborinic acid and is characterized by the presence of a 3-methylphenyl group attached to the ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thioborinic acid, dipropyl-, 3-methylphenyl ester typically involves the reaction of thioborinic acid with 3-methylphenol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Thioborinic acid, dipropyl-, 3-methylphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized derivatives.
Applications De Recherche Scientifique
Thioborinic acid, dipropyl-, 3-methylphenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of thioborinic acid, dipropyl-, 3-methylphenyl ester involves its interaction with molecular targets through its ester and boron moieties. The compound can participate in various chemical reactions, such as nucleophilic addition and substitution, which enable it to modify biological molecules and pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioborinic acid, dipropyl-, phenyl ester: Similar structure but lacks the 3-methyl group on the phenyl ring.
Thioborinic acid, dipropyl-, 4-methylphenyl ester: Similar structure with the methyl group at the 4-position instead of the 3-position.
Thioborinic acid, dipropyl-, 2-methylphenyl ester: Similar structure with the methyl group at the 2-position.
Uniqueness
Thioborinic acid, dipropyl-, 3-methylphenyl ester is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
64503-47-5 |
|---|---|
Formule moléculaire |
C13H21BS |
Poids moléculaire |
220.2 g/mol |
Nom IUPAC |
(3-methylphenyl)sulfanyl-dipropylborane |
InChI |
InChI=1S/C13H21BS/c1-4-9-14(10-5-2)15-13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3 |
Clé InChI |
SUYYHHGEWQBFOB-UHFFFAOYSA-N |
SMILES canonique |
B(CCC)(CCC)SC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)

silane](/img/structure/B14506638.png)


